Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
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Overview
Description
Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester is a complex organic compound with the molecular formula C39H76O5 It is a type of ester formed from docosanoic acid and a hydroxypropyl group esterified with a tetradecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester typically involves esterification reactions. One common method is the reaction of docosanoic acid with 2-hydroxy-3-[(1-oxotetradecyl)oxy]propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the formulation of lipid-based drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in cosmetic formulations for its emollient properties.
Mechanism of Action
The mechanism of action of docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing docosanoic acid and the corresponding alcohol. These metabolites can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester: Similar structure but with shorter alkyl chains.
Octadecanoic acid, 2,3-dihydroxypropyl ester: Another ester with a similar backbone but different alkyl groups.
Uniqueness
Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring high hydrophobicity and stability, such as in lipid-based drug delivery systems and specialty chemical formulations.
Properties
IUPAC Name |
(2-hydroxy-3-tetradecanoyloxypropyl) docosanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFSTFBCOKPTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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